molecular formula C10H12Cl2N4O B1448298 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride CAS No. 1351602-17-9

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No. B1448298
CAS RN: 1351602-17-9
M. Wt: 275.13 g/mol
InChI Key: AHHVNJCBOSFLCF-UHFFFAOYSA-N
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Description

“4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is a compound with the CAS Number: 1351602-17-9 . It has a molecular weight of 275.14 and its IUPAC name is 4-[5-(3-azetidinyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Anticancer Potential

The compound has shown significant potential in the field of cancer research . Various substituted azetidin-2-one derivatives have been identified as having anticancer potential . The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial activity . Various substituted azetidin-2-one derivatives have been identified as having antimicrobial properties .

Antioxidant Activity

The compound has demonstrated antioxidant activity . Various substituted azetidin-2-one derivatives have been identified as having antioxidant activity .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives . By exploiting the ample biological potential of 1,3,4-oxadiazole/thiadiazole ring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .

Tubulin-Targeting Antimitotic Agents

The compound has been used in the development of tubulin-targeting antimitotic agents . We have previously demonstrated the effectiveness of 1,4-diarylazetidin-2-ones in breast-cancer cell lines as tubulin-targeting antimitotic agents .

Selective Estrogen-Receptor Modulators (SERMs)

The compound has been used in the development of selective estrogen-receptor modulators (SERMs) . We have previously demonstrated the effectiveness of 1,4-diarylazetidin-2-ones in breast-cancer cell lines as SERMs .

properties

IUPAC Name

5-(azetidin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVNJCBOSFLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 6
4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

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